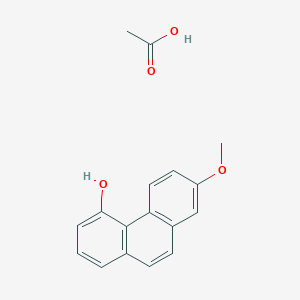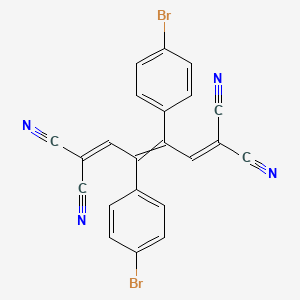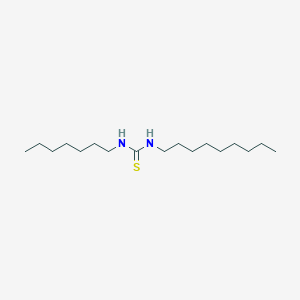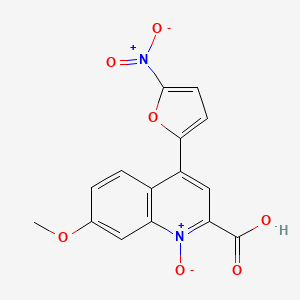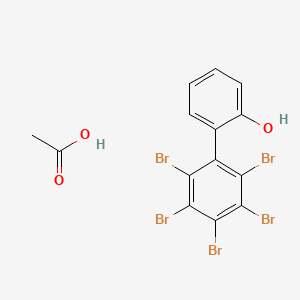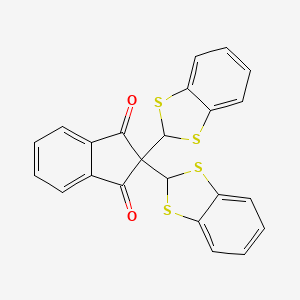
2,2-Bis(2H-1,3-benzodithiol-2-yl)-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(2H-1,3-benzodithiol-2-yl)-1H-indene-1,3(2H)-dione is a complex organic compound characterized by its unique structure, which includes two benzodithiol rings attached to an indene-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(2H-1,3-benzodithiol-2-yl)-1H-indene-1,3(2H)-dione typically involves the reaction of indene-1,3-dione with benzodithiol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. The process may also involve purification steps such as recrystallization to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient synthesis. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing yield and quality.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(2H-1,3-benzodithiol-2-yl)-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The benzodithiol rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of substituted benzodithiol derivatives.
Scientific Research Applications
2,2-Bis(2H-1,3-benzodithiol-2-yl)-1H-indene-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of advanced materials, such as conductive polymers and other electronic components.
Mechanism of Action
The mechanism of action of 2,2-Bis(2H-1,3-benzodithiol-2-yl)-1H-indene-1,3(2H)-dione involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes, receptors, and other proteins, potentially modulating their activity. These interactions can lead to changes in cellular processes and biochemical pathways, which are the basis for its effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Bis(trimethylsilyl)-1,3-benzodithiol
- 2,2-Bis(dimethylfluorosilyl)-1,3-benzodithiol
- 2,2-Bis(dimethylsilyl)-1,3-benzodithiol
Uniqueness
Compared to these similar compounds, 2,2-Bis(2H-1,3-benzodithiol-2-yl)-1H-indene-1,3(2H)-dione stands out due to its indene-dione core, which imparts unique chemical properties and reactivity. This structural difference allows it to participate in a wider range of chemical reactions and makes it more versatile for various applications in research and industry.
Properties
CAS No. |
62576-09-4 |
|---|---|
Molecular Formula |
C23H14O2S4 |
Molecular Weight |
450.6 g/mol |
IUPAC Name |
2,2-bis(1,3-benzodithiol-2-yl)indene-1,3-dione |
InChI |
InChI=1S/C23H14O2S4/c24-19-13-7-1-2-8-14(13)20(25)23(19,21-26-15-9-3-4-10-16(15)27-21)22-28-17-11-5-6-12-18(17)29-22/h1-12,21-22H |
InChI Key |
BUQYHJWDKIRKRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)(C3SC4=CC=CC=C4S3)C5SC6=CC=CC=C6S5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



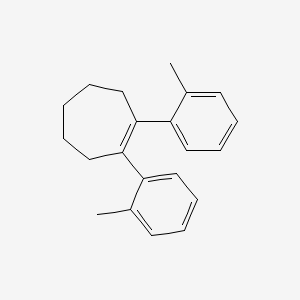
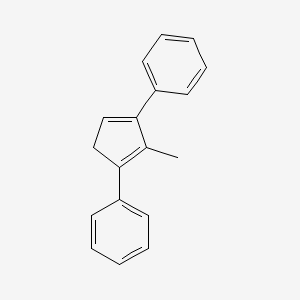
![Ethyl phenyl[2-(triethylstannyl)ethyl]phosphinate](/img/structure/B14525679.png)
![N-Butyl-N'-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]thiourea](/img/structure/B14525682.png)
![1-(Heptyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14525687.png)
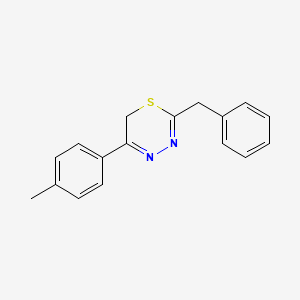
![4-{[(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid](/img/structure/B14525696.png)
![8-Ethyl-7-phenyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B14525701.png)
